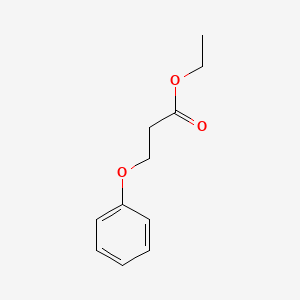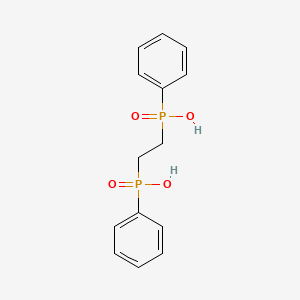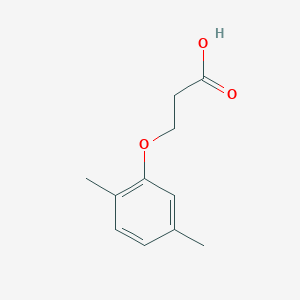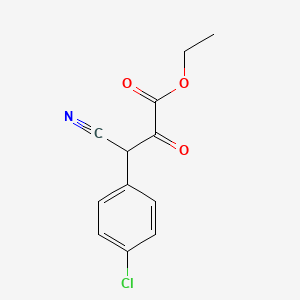
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in space group Pbca, with lattice constants a =7.5740(15) Å, b =11.337(2) Å, and c =30.424(5) Å at 110 K .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学的研究の応用
Chemical Synthesis and Characterization
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate has been a subject of interest in chemical synthesis and characterization. James E. Johnson et al. (2006) reported the synthesis and structural analysis of a similar compound, showcasing its spectral characteristics through various techniques such as IR, UV, and NMR spectroscopy. The study detailed the crystal structure, establishing the compound's enamine tautomerism and the presence of bifurcated hydrogen bonds (Johnson et al., 2006).
Application in Textile Industry
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate derivatives have been explored for their application in textile industries. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes from related compounds and examined their complexation with metals like copper, cobalt, and zinc. The study highlighted the dyes' good levelness and fastness properties on polyester and nylon fabrics, indicating their potential use in fabric dyeing (Abolude et al., 2021).
Antimicrobial Properties
Research by H. Radwan et al. (2020) delved into the antimicrobial potential of compounds related to Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate. The study synthesized compounds through the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde and ethyl cyanoacetate, exploring their antimicrobial activities. Such investigations are crucial in identifying new compounds with potential applications in healthcare and pharmaceuticals (Radwan et al., 2020).
Antitumor Properties
H. El‐Sayed et al. (2011) conducted a study on the synthesis of certain 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives and evaluated their antitumor and antimicrobial activities. The research demonstrated the compound's potential in the development of new therapeutic agents, highlighting the importance of further studies in this area (El‐Sayed et al., 2011).
Catalytic Reactions
C. Sivakumar et al. (2011) presented an innovative polymer-supported system for catalytic reactions using Poly(3,4-ethylenedioxythiophene). This system showed catalytic activity in hydrogenation and electro-oxidation processes, indicating potential applications in various chemical processes (Sivakumar & Phani, 2011).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQEMUHZDENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

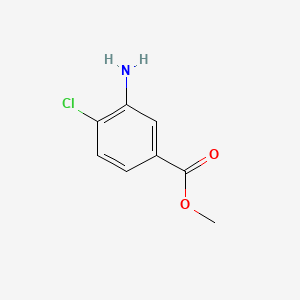
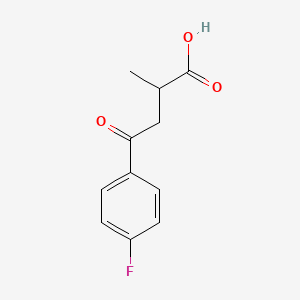

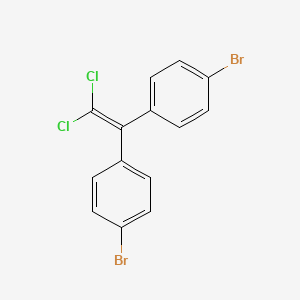
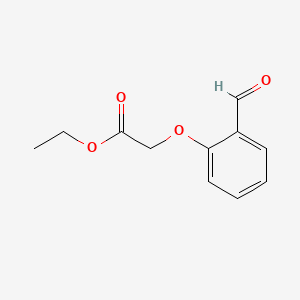
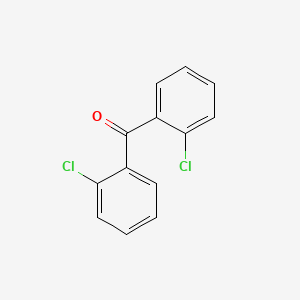
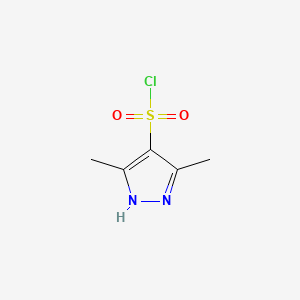
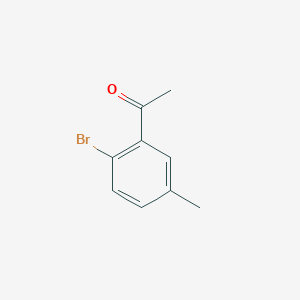
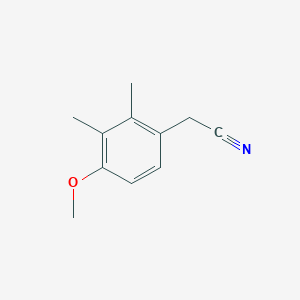
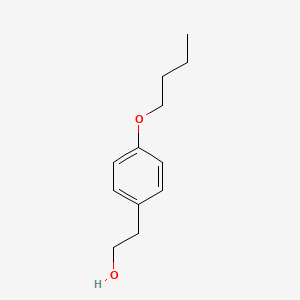
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)
